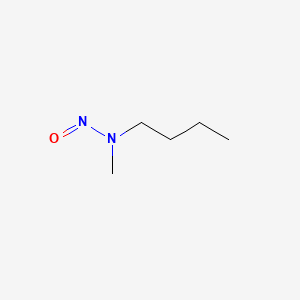
Methylbutylnitrosamine
Overview
Description
Methylbutylnitrosamine is a chemical compound with the molecular formula C5H12N2O. It belongs to the family of nitrosamines, which are known for their potential carcinogenic properties. This compound is primarily used in scientific research to study the effects of carcinogens on cells and tissues .
Mechanism of Action
Target of Action
It’s known that nitrosamines, in general, interact with dna and proteins within cells .
Mode of Action
Methylbutylnitrosamine, like other nitrosamines, is believed to undergo metabolic activation in the body to form reactive species. These species can cause DNA alkylation, leading to DNA damage and mutations . This process is often associated with carcinogenesis .
Biochemical Pathways
Nitrosamines are known to interfere with cellular processes, including dna replication and protein synthesis, which can disrupt normal cell function and lead to pathological conditions .
Pharmacokinetics
Nitrosamines are generally lipophilic, allowing them to easily cross cell membranes and distribute throughout the body .
Result of Action
The primary result of this compound’s action is the potential induction of mutations and carcinogenesis due to its interaction with DNA . This can lead to uncontrolled cell growth and the development of cancerous tumors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect the metabolic activation of nitrosamines . Additionally, factors such as pH and temperature can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbutylnitrosamine can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of butylamine with nitrite. This reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Methylbutylnitrosamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines .
Scientific Research Applications
Methylbutylnitrosamine is widely used in scientific research due to its carcinogenic properties. It is primarily used to study the mechanisms of carcinogenesis and to develop new cancer treatments. Researchers use this compound to induce DNA damage and mutations in cells, allowing them to investigate the molecular pathways involved in cancer development and progression .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosodi-n-butylamine (NDBA)
- N-Nitrosomethylphenylamine (NMPA)
Comparison: Methylbutylnitrosamine is unique due to its specific molecular structure and the types of adducts it forms with DNA. While other nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine also exhibit carcinogenic properties, the specific pathways and molecular targets involved can vary. This uniqueness makes this compound a valuable tool in cancer research .
Properties
IUPAC Name |
N-butyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTSCJXWLVREKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220960 | |
| Record name | Nitrosomethyl-N-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Nitrosomethyl-N-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
193.6 °C | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
32.6 °C | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
1 | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.21 [mmHg], 0.6 mmHg | |
| Record name | N-Nitrosomethyl-N-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21337 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
7068-83-9 | |
| Record name | N-Methyl-N-nitroso-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7068-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosomethyl-n-butylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007068839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosomethyl-N-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | butyl(methyl)nitrosoamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-NITROSO-1-BUTANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60APV88QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOMETHYL-N-BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/864 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nitrosomethyl-N-butylamine is a potent carcinogen that exerts its effects through metabolic activation. [, , ] It undergoes enzymatic oxidation, primarily by cytochrome P450 enzymes, leading to the formation of reactive alkylating species. [] These reactive species can then bind to DNA, forming adducts, particularly at the O6 position of guanine. [, ] This DNA damage, if not repaired properly, can lead to mutations, ultimately contributing to the development of cancer. [, ] While several tissues are susceptible, Nitrosomethyl-N-butylamine displays a strong preference for inducing tumors in the esophagus of rats. [, , ]
A: * Molecular formula: C5H12N2O* Molecular weight: 116.16 g/mol* Spectroscopic data: Mass spectral data, particularly related to rearrangement ions, is available in the literature. [] This data helps in understanding the fragmentation patterns and structural characteristics of the molecule.
A: Yes, research has investigated the effects of deuterium substitution on the carcinogenicity of Nitrosomethyl-N-butylamine. [] When the compound was labeled with deuterium in the methyl group, it exhibited increased toxicity and carcinogenic potency compared to the unlabeled form. [] Conversely, labeling at the alpha position of the butyl group resulted in a decrease in carcinogenic potency. [] These findings suggest that the metabolic activation pathways involving the methyl group and the alpha-butyl position play crucial roles in the compound's carcinogenicity.
A: Comparative studies using various Nitrosomethyl-n-alkylamines, with chain lengths ranging from propyl (C-3) to octyl (C-8), have revealed a relationship between the alkyl chain length and carcinogenic potency in Syrian hamsters. [] The shorter chain nitrosamines, particularly Nitrosomethyl-n-propylamine and Nitrosomethyl-n-butylamine, demonstrated the highest potency, as evidenced by decreased survival rates in treated animals. [] As the alkyl chain length increased, a corresponding decrease in potency was observed. []
A: Animal studies, particularly in rats and Syrian hamsters, demonstrate that Nitrosomethyl-N-butylamine primarily targets the esophagus, inducing a high incidence of tumors, mainly carcinomas. [, , ] Other affected organs, although with varying incidences depending on the species and dose, include the upper gastrointestinal tract, lung, nasal mucosa, forestomach, and bladder. [, ]
A: While not directly found in food, researchers identified a new N-nitroso compound, N-1-methylacetonyl-N-3-methylbutylnitrosamine (MAMBNA), in cornbread inoculated with common fungi found in a high-risk area for esophageal cancer in China. [] This finding highlights the potential for nitrosamine formation in food products through fungal contamination, particularly in the presence of precursors and conditions favoring nitrosation.
A: Various analytical techniques are employed to identify and quantify Nitrosomethyl-N-butylamine, including gas-liquid chromatography (GLC) coupled with electron capture detection (ECD) or thermal energy analysis (TEA). [, , ] These methods offer high sensitivity and selectivity in detecting volatile nitrosamines in complex matrices like environmental samples and biological tissues.
A: Research has identified ethanol and disulfiram as modulators of nitrosamine metabolism. [] Ethanol effectively inhibits the bioactivation of both Nitrosomethyl-N-butylamine and its ethyl analogue, N-Nitrosoethyl-n-butylamine, in the nasal mucosa. [] Conversely, disulfiram administration induces a shift in DNA methylation patterns, leading to decreased methylation in the liver and increased methylation in the lung, esophagus, and nasal mucosa. [] These findings underscore the complexity of nitrosamine metabolism and the organ-specific variations in response to modulators.
A: SAR studies focusing on oxidized derivatives of Nitrosomethyl-N-butylamine, specifically N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) and N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB), provide insights into the importance of the position of oxidized substituents relative to the N-nitroso group in pancreatic carcinogenesis. [] While both compounds induced tumors, M-2-OB exhibited a broader spectrum of neoplasms and a high incidence of pancreatic ductular-ductal adenocarcinomas, highlighting the significance of the 2-oxo group in pancreatic carcinogenicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















